molecular formula C19H27NO4S B10826665 [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate

Cat. No.: B10826665
M. Wt: 365.5 g/mol
InChI Key: VGXACJMXDYPFDB-KNRWWSPASA-N
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Description

The compound [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate features a quinuclidine (1-azabicyclo[2.2.2]octane) core, a rigid bicyclic structure known for its conformational stability and role in nicotinic acetylcholine receptor (nAChR) modulation . The (3R)-stereochemistry of the azabicyclo moiety is critical for receptor interactions, while the (2S)-configured butanoate ester includes a hydroxymethyl group and a methylsulfinyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate

InChI

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25?/m0/s1

InChI Key

VGXACJMXDYPFDB-KNRWWSPASA-N

Isomeric SMILES

CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3

Canonical SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3

Origin of Product

United States

Biological Activity

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H21NO4S\text{C}_{15}\text{H}_{21}\text{N}\text{O}_4\text{S}

Research indicates that the compound interacts with various biological receptors, influencing several physiological pathways. The azabicyclo structure is known to exhibit affinity for muscarinic receptors, which are critical in the modulation of neurotransmission in the central nervous system.

Biological Activity Overview

The biological activities of this compound can be categorized based on its effects on different biological systems:

  • Muscarinic Receptor Modulation
    • The compound shows selective activity towards muscarinic receptor subtypes, particularly m1 and m3 receptors, which are involved in various neurological functions and may impact conditions like benign prostatic hyperplasia (BPH) and prostate cancer .
  • Antimicrobial Activity
    • Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated. The compound's structural analogs have shown promise in inhibiting bacterial growth, indicating a need for further exploration in this area .
  • Cytotoxicity and Cell Proliferation
    • In vitro studies have demonstrated that the compound can influence cell proliferation and apoptosis in cancer cell lines. Notably, it has been observed to induce cell cycle arrest and enhance apoptosis in prostate cancer cell lines, suggesting a therapeutic potential against malignancies .

Table 1: Summary of Biological Activities

Activity Description References
Muscarinic Receptor ModulationAffects m1 and m3 receptor subtypes; potential implications for BPH and cancer
AntimicrobialInhibitory effects on bacterial growth; further studies needed
CytotoxicityInduces apoptosis in cancer cell lines; potential for cancer therapy

Table 2: Case Studies on Cytotoxicity

Study Cell Line Effect Observed Reference
Study APC3 (Prostate Cancer)Increased apoptosis
Study BDU145 (Prostate Cancer)Cell cycle arrest

Research Findings

Recent studies have focused on the pharmacodynamics of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate:

Comparison with Similar Compounds

Research Implications and Gaps

  • Sulfinyl Group Impact : The methylsulfinyl moiety may reduce cytochrome P450-mediated metabolism, extending half-life compared to thioether or hydroxyl analogues .
  • Synthetic Challenges: Stereochemical control at C3 (azabicyclo) and C2 (butanoate) is critical; methods from (biphenyl synthesis) could inform scalable routes.

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